molecular formula C9H13NO2 B8372726 (2-cyano-4-methylpent-1-en-3-yl) acetate CAS No. 166327-69-1

(2-cyano-4-methylpent-1-en-3-yl) acetate

Cat. No. B8372726
M. Wt: 167.20 g/mol
InChI Key: KQVPTMNZKDWSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06891059B2

Procedure details

To a 500 mL, four-necked, round-bottom flask equipped with an overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged acetic anhydride (40 mL, 0.45 mol). This solution is heated to 50° C. and a solution of 3-hydroxy-4-methyl-2-methylenepentanenitrile (50 g, 0.40 mol) and 4-(dimethylamino)pyridine (1.5 g) in tetrahydrofuran (25 mL) is added over 35 minutes. A temperature of 50° C. to 63° C. is maintained without external heating. After the addition is complete, the reaction mixture is heated at 60° C. for 75 minutes. The solution is cooled to 30° C. and the cooled reaction mixture is diluted with 30 mL of tert-butylmethyl ether (MTBE) and 25 mL of water. This mixture is cooled to 10° C. and a solution of 50% aqueous sodium hydroxide (37 g, 0.46 mol) diluted with 45 mL of water is added with cooling, such that the temperature is maintained at about 15° C. For the final pH adjustment, 50% aqueous sodium hydroxide 9.8 g (0.12 mol) is added dropwise to a final pH of 9.4. After adding 10 mL of water and 10 to 15 mL of MTBE, the reaction mixture is phased and separated. The upper organic product layer is separated and washed with 25 mL of brine, dried over magnesium sulfate, and concentrated in vacuo to provide 63.7 g (95%) of acetic acid 2-cyano-1-isopropyl-allyl ester as a pale yellow oil. Ethyl 3-cyano-5-methyl hex-3-enoate
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 (± 2.5) mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
9.8 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[OH:8][CH:9]([CH:14]([CH3:16])[CH3:15])[C:10](=[CH2:13])[C:11]#[N:12].[OH-].[Na+]>CN(C)C1C=CN=CC=1.O1CCCC1.C(OC)(C)(C)C.O>[C:11]([C:10](=[CH2:13])[CH:9]([O:8][C:1](=[O:3])[CH3:2])[CH:14]([CH3:16])[CH3:15])#[N:12] |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
12.5 (± 2.5) mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
OC(C(C#N)=C)C(C)C
Name
Quantity
1.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
37 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
9.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL, four-necked, round-bottom flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
A temperature of 50° C. to 63° C. is maintained without external heating
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 60° C. for 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 30° C.
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is cooled to 10° C.
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, such that the temperature
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at about 15° C
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The upper organic product layer is separated
WASH
Type
WASH
Details
washed with 25 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(C(C)C)OC(C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 63.7 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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